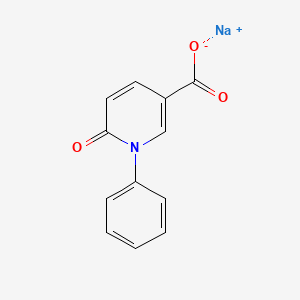
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt is a chemical compound with the molecular formula C12H8NNaO3 and a molecular weight of 237.19 . It is used in proteomics research . This compound is a metabolite of Pirfenidone .
Physical And Chemical Properties Analysis
The molecular weight of 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt is 237.19 . More detailed physical and chemical properties are not available in the resources I found.Aplicaciones Científicas De Investigación
COVID-19 Research
This compound has been identified as a useful chemical in COVID-19 research, particularly as a reference standard in the development of analytical methods . Its role in the study of the virus’s structure and behavior can help in the design of targeted drugs and vaccines.
Analytical Chemistry
As a reference standard, 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt is used in analytical chemistry to ensure the accuracy and calibration of analytical instruments . This is crucial for quality control in pharmaceuticals and other industries.
Kidney Disease Treatment
It is a metabolite of Pirfenidone, which is used to treat patients with kidney disease who have diabetes . Research into its pharmacokinetics and pharmacodynamics can lead to better understanding and improvement of treatments.
Cross-Species Reactivity Studies
The compound is used in cross-species reactivity studies, which are important for understanding how different species respond to various substances . This can inform drug development and safety testing.
Mecanismo De Acción
Target of Action
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt is a metabolite of Pirfenidone . Pirfenidone is a drug used to treat patients with kidney disease who have diabetes
Mode of Action
As a metabolite of pirfenidone, it may share some of the parent compound’s mechanisms, which include anti-fibrotic and anti-inflammatory effects .
Biochemical Pathways
As a metabolite of Pirfenidone, it might be involved in the pathways related to fibrosis and inflammation .
Result of Action
Given its relation to Pirfenidone, it may contribute to the therapeutic effects of the parent compound, which include reducing fibrosis and inflammation .
Propiedades
IUPAC Name |
sodium;6-oxo-1-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3.Na/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10;/h1-8H,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLLHUZTWQNPIW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724515 |
Source


|
| Record name | Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt | |
CAS RN |
1189982-99-7 |
Source


|
| Record name | Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


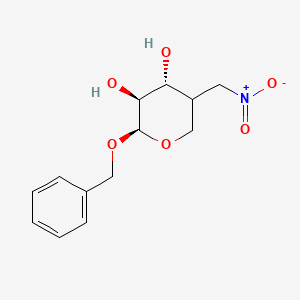

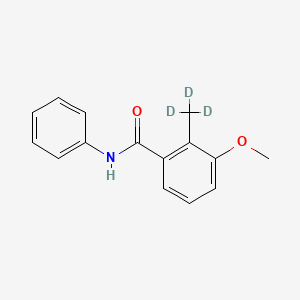


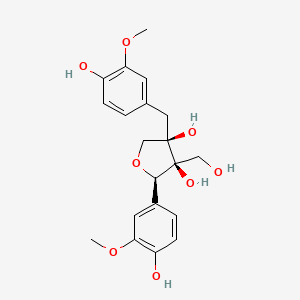

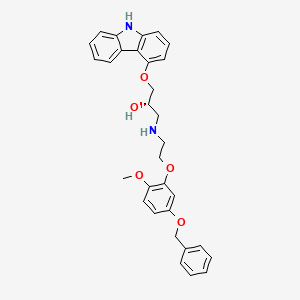


![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)

